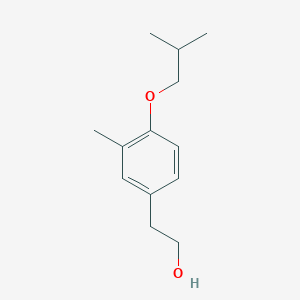

4-iso-Butoxy-3-methylphenethyl alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-[3-methyl-4-(2-methylpropoxy)phenyl]ethanol |

InChI |

InChI=1S/C13H20O2/c1-10(2)9-15-13-5-4-12(6-7-14)8-11(13)3/h4-5,8,10,14H,6-7,9H2,1-3H3 |

InChI Key |

OMCQXMJIHPNVNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCO)OCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Iso Butoxy 3 Methylphenethyl Alcohol

Retrosynthetic Analysis and Strategic Bond Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways. ias.ac.inyoutube.com For 4-iso-Butoxy-3-methylphenethyl alcohol, the analysis focuses on the phenethyl alcohol backbone and the substituents on the aromatic ring.

The phenethyl alcohol core is a primary focus of the retrosynthetic strategy. A common disconnection is at the Cα-Cβ bond of the ethyl chain, which points to a precursor aldehyde or carboxylic acid derivative at the benzylic position. A general synthesis for substituted phenethyl alcohols can be achieved in four linear steps starting from commercially available hydroxyphenylacetic acids. nih.gov This involves esterification, O-alkylation of the phenolic hydroxyl group, and subsequent reduction of the ester to the corresponding alcohol. nih.gov

Another key disconnection is the C-aryl bond, suggesting a coupling reaction between a two-carbon unit and an appropriately substituted aromatic ring. Alternatively, the alcohol functionality can be derived from the reduction of a corresponding ketone (acetophenone derivative) or the opening of an epoxide. Each of these disconnections opens up different forward synthetic strategies.

A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Precursor Structures (Synthons) | Potential Starting Materials |

| This compound | C(aryl)-C(α) bond, C(β)-O bond | 4-iso-Butoxy-3-methylbenzyl synthon + C2 synthon | 4-iso-Butoxy-3-methylbenzaldehyde |

| C(aryl)-O(isobutoxy) bond | 4-Hydroxy-3-methylphenethyl alcohol + Isobutyl group | 4-Hydroxy-3-methylphenethyl alcohol | |

| C(aryl)-C(methyl) bond | 4-iso-Butoxyphenethyl alcohol + Methyl group | 4-iso-Butoxyphenethyl alcohol |

Isobutoxylation: The isobutoxy group is typically introduced via a Williamson ether synthesis, where a phenoxide is reacted with an isobutyl halide (e.g., isobutyl bromide). A patent for a related compound demonstrates the feasibility of reacting a hydroxyphenyl derivative with isobutyl bromide in the presence of a base like potassium carbonate to yield the desired isobutoxy ether. google.com This C-O bond formation is a well-established and reliable transformation. organic-chemistry.org

Methylation: The introduction of the methyl group ortho to the hydroxyl/isobutoxy group can be more challenging due to potential competing reactions at other positions on the ring. A Friedel-Crafts alkylation could be considered, but this method often suffers from a lack of regioselectivity and the risk of polyalkylation. A more controlled approach might involve an ortho-directing group strategy or the use of a pre-functionalized starting material where the methyl group is already in place.

A logical synthetic sequence would start from a commercially available substituted phenol (B47542), such as 4-hydroxy-3-methylbenzaldehyde. This starting material already possesses the required methyl group and a handle (the aldehyde) for elaborating the phenethyl side chain. The phenolic hydroxyl group can then be alkylated to introduce the isobutoxy moiety before modifying the aldehyde to complete the synthesis of the phenethyl alcohol.

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry offers powerful tools to overcome challenges in selectivity and efficiency. The development of novel routes for this compound can leverage advances in asymmetric catalysis, coupling reactions, and photoredox catalysis.

Since the target molecule possesses a chiral center at the carbinol carbon, achieving enantiomeric control is a significant goal for potential biological applications. Catalytic asymmetric synthesis provides a direct route to enantiomerically enriched chiral alcohols. ru.nlmdpi.com

Methods for the asymmetric synthesis of chiral phenethyl alcohols include:

Asymmetric Reduction of Ketones: The reduction of a prochiral acetophenone (B1666503) precursor (4-iso-butoxy-3-methylacetophenone) using a chiral catalyst can yield the desired enantiomer of the alcohol. Chiral oxazaborolidines and transition metal complexes (e.g., Rhodium-based catalysts) with chiral ligands are effective for this purpose. rsc.org

Dynamic Kinetic Resolution (DKR): This powerful technique combines the kinetic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer. mdpi.com A combination of a lipase (B570770) enzyme for enantioselective acylation and a metal catalyst (e.g., Ruthenium or Palladium) for racemization can convert a racemic mixture of this compound into a single enantiomer of an esterified product with a theoretical yield of up to 100%. mdpi.com

Table 2: Potential Asymmetric Synthesis Strategies

| Strategy | Precursor | Catalyst/Reagent Example | Product |

| Asymmetric Reduction | 4-iso-Butoxy-3-methylacetophenone | (R)-CBS catalyst, BH₃ | (R)-4-iso-Butoxy-3-methylphenethyl alcohol |

| Dynamic Kinetic Resolution | (rac)-4-iso-Butoxy-3-methylphenethyl alcohol | Lipase + Ru-catalyst | (R)-4-iso-Butoxy-3-methylphenethyl acetate |

Modern cross-coupling reactions provide efficient and versatile methods for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. rsc.orgorganic-chemistry.org

C-C Coupling: Suzuki or Negishi cross-coupling reactions could be employed to construct the phenethyl backbone. For instance, a 4-iso-butoxy-3-methylphenyl boronic acid or organozinc reagent could be coupled with a vinyl halide (e.g., vinyl bromide) followed by hydroboration-oxidation to yield the target alcohol. This approach offers high functional group tolerance.

C-O Coupling: The Buchwald-Hartwig amination, and its etherification variants, represent a powerful tool for C-O bond formation. While the Williamson ether synthesis is often sufficient, palladium- or copper-catalyzed methods could be employed for more challenging substrates or under milder conditions to couple the isobutoxy group to the phenolic precursor.

Visible-light photoredox catalysis has emerged as a powerful technology for forming chemical bonds under exceptionally mild conditions. rsc.orgprinceton.edu This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. acs.org

For the synthesis of this compound, photoredox catalysis could be applied in several ways:

C-C Bond Formation: Photoredox-mediated coupling of a 4-iso-butoxy-3-methylbenzyl radical (generated from a corresponding halide) with a suitable one-carbon radical equivalent could form the desired carbon skeleton.

Functionalization: Dual catalytic systems that merge photoredox catalysis with organocatalysis could enable novel enantioselective alkylations or arylations, potentially offering new pathways to the target structure or its precursors. nih.gov The ability to generate radicals under neutral conditions at room temperature makes this a compelling area for exploration in complex molecule synthesis. mdpi.com

Chemical Transformations and Derivatization of the this compound Core

Oxidation and Reduction Chemistry of the Alcohol Functionality

The primary alcohol group of this compound is a key functional handle for a variety of chemical transformations, most notably oxidation and reduction reactions.

Oxidation:

The oxidation of the primary alcohol can lead to the corresponding aldehyde, 4-iso-butoxy-3-methylphenylacetaldehyde, or be further oxidized to the carboxylic acid, 4-iso-butoxy-3-methylphenylacetic acid. The choice of oxidant and reaction conditions determines the final product.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation.

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. researchgate.net Common reagents for this include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step process involving an initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂) with a catalyst such as TEMPO. researchgate.net The electrochemical direct carboxylation of similar benzyl (B1604629) alcohols has also been reported, offering a greener alternative. researchgate.net

Reduction:

While the parent compound is already an alcohol, reduction chemistry is more relevant to the synthesis of this compound from its corresponding carboxylic acid or aldehyde. The reduction of 4-iso-butoxy-3-methylphenylacetic acid or its esters can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder conditions, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, are typically used for the reduction of the corresponding aldehyde to the alcohol.

| Transformation | Starting Material | Reagent(s) | Product |

| Mild Oxidation | This compound | PCC or DMP in CH₂Cl₂ | 4-iso-Butoxy-3-methylphenylacetaldehyde |

| Strong Oxidation | This compound | KMnO₄ or Jones Reagent | 4-iso-Butoxy-3-methylphenylacetic acid |

| Reduction | 4-iso-Butoxy-3-methylphenylacetic acid | 1. LiAlH₄ in THF 2. H₂O | This compound |

| Reduction | 4-iso-Butoxy-3-methylphenylacetaldehyde | NaBH₄ in Methanol | This compound |

Modifications of the Isobutoxy Group and Aromatic Ring Substituents

Modifications of the Isobutoxy Group:

The isobutoxy ether linkage can be cleaved under specific conditions to yield the corresponding phenol, 4-hydroxy-3-methylphenethyl alcohol. This transformation is typically achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether, which in this case is the isobutyl group. libretexts.org The resulting phenol can then be re-alkylated with different alkyl halides to introduce a variety of new alkoxy groups, thus allowing for the synthesis of a library of analogues.

Modifications of the Aromatic Ring:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating nature of the alkoxy and methyl groups. libretexts.orgchemguide.co.uklibretexts.org These groups are ortho-para directing. chemguide.co.uklibretexts.org Given the substitution pattern, the most likely positions for further substitution are ortho and meta to the ethyl alcohol side chain (positions 2 and 6 relative to the ethyl group).

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). ksu.edu.sajove.comlibretexts.orgyoutube.com This would likely occur at the position ortho to the activating isobutoxy group.

| Modification | Reagent(s) | Product Type |

| Ether Cleavage | HBr or HI | Phenol |

| Re-alkylation of Phenol | R-X (Alkyl Halide), Base | Novel Alkoxy Derivative |

| Aromatic Halogenation | NBS or NCS | Halogenated Aromatic Ring |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrated Aromatic Ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated Aromatic Ring |

Synthesis of Structurally Diversified Analogues and Prodrug Precursors

The chemical handles on the this compound core allow for the synthesis of a wide array of analogues and prodrug precursors.

Analogues:

By combining the transformations described above, a diverse library of analogues can be generated. For example, the isobutoxy group can be replaced with other alkoxy groups of varying chain length and branching. The aromatic ring can be further substituted with different functional groups to probe structure-activity relationships. The alcohol functionality can be esterified or converted to an ether to produce new chemical entities.

Prodrug Precursors:

Prodrugs are inactive or less active molecules that are converted to the active drug in the body. nih.gov The alcohol functionality of this compound is an ideal site for the attachment of promoieties to create prodrugs. researchgate.netresearchgate.net This strategy is often employed to improve properties such as solubility, stability, or bioavailability. nih.govnih.gov

Common prodrug strategies for alcohols include:

Ester Prodrugs: The alcohol can be esterified with various carboxylic acids to form ester prodrugs. nih.govresearchgate.net These are often designed to be cleaved by esterase enzymes in the body to release the active alcohol. nih.gov The choice of the carboxylic acid can be used to tune the lipophilicity and rate of hydrolysis.

Phosphate (B84403) Ester Prodrugs: To significantly increase aqueous solubility, a phosphate group can be attached to the alcohol. nih.govacs.org These prodrugs are typically cleaved by alkaline phosphatases. acs.org

Carbonate and Carbamate Prodrugs: These can also be formed from the alcohol to create linkages that are cleavable in vivo.

The synthesis of these prodrugs typically involves standard esterification or phosphorylation reactions using the appropriate acyl chloride, anhydride, or phosphoryl chloride in the presence of a base.

Mechanistic Organic Chemistry Studies of Synthetic Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates (e.g., Radical Cations, Enolates)

Friedel-Crafts Acylation: The synthesis of the precursor ketone for this compound likely proceeds through a Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative. The mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) as a key intermediate. jove.comlibretexts.org This acylium ion is generated from an acyl chloride or anhydride and a Lewis acid catalyst. jove.comlibretexts.org The acylium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.comresearchgate.net Deprotonation of this intermediate restores aromaticity and yields the ketone product. jove.com

Electrophilic Aromatic Substitution: For substitutions on the aromatic ring of this compound, the mechanism also proceeds through an arenium ion intermediate. libretexts.orgchemguide.co.uklibretexts.org The stability of this intermediate is influenced by the existing substituents on the ring. The electron-donating isobutoxy and methyl groups stabilize the positive charge in the arenium ion, particularly when the incoming electrophile adds to the ortho or para positions, thus explaining the directing effects of these groups. chemguide.co.uklibretexts.org

Stereochemical Analysis and Stereoselective Outcomes of Reactions

The synthesis of this compound from its corresponding ketone, 4-iso-butoxy-3-methylacetophenone, creates a chiral center at the carbon bearing the hydroxyl group. Therefore, the product can exist as a racemic mixture of two enantiomers, (R)- and (S)-4-iso-butoxy-3-methylphenethyl alcohol. Controlling the stereochemical outcome of this reduction is a significant aspect of its synthesis.

Stereoselective Reduction:

Achieving a stereoselective reduction of the prochiral ketone is highly desirable, as often only one enantiomer of a chiral drug possesses the desired biological activity. This can be accomplished using several methods:

Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boron hydrides (e.g., (R)- or (S)-CBS reagents), can selectively produce one enantiomer over the other.

Catalytic Asymmetric Hydrogenation: This method employs a chiral metal catalyst (e.g., based on ruthenium, rhodium, or iridium) and hydrogen gas to effect the stereoselective reduction of the ketone.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) from various microorganisms, are highly effective at reducing ketones to alcohols with excellent enantioselectivity. google.comnih.govnih.gov These enzymatic reductions often produce alcohols in high enantiomeric excess (>99% ee). nih.gov The stereochemical outcome (R or S) depends on the specific enzyme used. nih.govnih.gov Docking studies with similar ketones have shown that the substrate binds in a specific orientation within the enzyme's active site, allowing for hydride transfer to only one face of the carbonyl group. nih.gov

| Stereoselective Method | Reagent/Catalyst | Typical Outcome |

| Chiral Reducing Agent | (R)- or (S)-CBS Reagent | High enantiomeric excess of one enantiomer |

| Catalytic Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir catalyst | High enantiomeric excess of one enantiomer |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Excellent enantiomeric excess (>99% ee) |

Kinetic and Thermodynamic Aspects Governing Reaction Selectivity in the Synthesis of this compound

A plausible synthetic route could originate from m-cresol, which possesses the required 3-methylphenol core. The subsequent steps would likely involve the introduction of the isobutoxy group and a two-carbon side chain at the appropriate positions, which is then converted to the alcohol. The primary challenges in selectivity arise during the electrophilic substitution on the aromatic ring and the alkylation of the phenolic hydroxyl group.

Kinetic vs. Thermodynamic Control in Electrophilic Aromatic Substitution

A critical step in the synthesis would be the introduction of a functional group that can be converted into the phenethyl alcohol side chain. A Friedel-Crafts acylation reaction is a common method for this transformation. The acylation of a substituted phenol, or its ether derivative, is subject to kinetic and thermodynamic control, which can dictate the isomer distribution of the products.

Under kinetic control , which is typically favored at lower temperatures and shorter reaction times, the product that is formed fastest will predominate. wikipedia.orglibretexts.org The rate of reaction is determined by the activation energy of the transition state. For electrophilic aromatic substitution, the stability of the carbocation intermediate (the sigma complex or arenium ion) is a key factor. The incoming electrophile will preferentially attack the position that leads to the most stable intermediate.

In contrast, under thermodynamic control , favored by higher temperatures and longer reaction times where the reaction is reversible, the most stable product will be the major isomer. wikipedia.orglibretexts.org The product distribution will reflect the relative Gibbs free energies of the final products. Steric hindrance between bulky substituents can raise the energy of a product, making it thermodynamically less stable.

For a precursor like 3-methyl-4-isobutoxybenzene, the directing effects of the methyl and isobutoxy groups would guide the incoming acyl group. The isobutoxy group is a strongly activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The position ortho to the isobutoxy group and meta to the methyl group would be highly activated. However, acylation at the position between the two existing substituents can be sterically hindered.

The influence of temperature on the isomer distribution in Friedel-Crafts alkylation of methylbenzene (toluene) illustrates this principle. At 0°C, the reaction yields a mixture where the kinetically favored ortho and para isomers are significant. However, at higher temperatures, the thermodynamically more stable meta isomer becomes more prominent as the reaction reaches equilibrium. chemguide.co.uk

Table 1: Illustrative Isomer Distribution in the Friedel-Crafts Methylation of Toluene (B28343) at Different Temperatures

| Temperature (°C) | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) |

| 0 | 54 | 17 | 29 |

| 25 | 3 | 69 | 28 |

This table is based on data for the methylation of toluene and serves as an illustrative example of temperature's effect on isomer distribution in Friedel-Crafts reactions. Specific data for the acylation of a 4-isobutoxy-3-methyl-substituted benzene is not available. chemguide.co.uk

Selectivity in Williamson Ether Synthesis: O- aversus C-Alkylation

The introduction of the isobutoxy group would likely be achieved via a Williamson ether synthesis, where the sodium or potassium salt of a phenolic precursor is reacted with an isobutyl halide. wikipedia.org A key aspect of selectivity in the alkylation of phenoxides is the competition between O-alkylation (formation of the desired ether) and C-alkylation (formation of a new carbon-carbon bond at the ortho or para position).

The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. The ratio of O- to C-alkylation is highly dependent on the reaction conditions, which can favor either the kinetic or thermodynamic product.

Kinetic Control in Ether Synthesis : O-alkylation is generally the kinetically favored pathway. pharmaxchange.info The negative charge is more concentrated on the highly electronegative oxygen atom, making it a "harder" and more reactive nucleophilic center. Reactions under kinetic control are often performed in polar aprotic solvents like DMF or DMSO, which solvate the metal cation but leave the phenoxide oxygen relatively free to react. pharmaxchange.inforsc.org

Thermodynamic Control in Ether Synthesis : While O-alkylation is faster, the C-alkylated product can be thermodynamically more stable in some cases, particularly when the aromatic system is sufficiently stabilized. However, for simple phenols, the ether product is generally the more stable one. The use of protic solvents, such as water or alcohols, can favor C-alkylation. pharmaxchange.info These solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and increasing the relative reactivity of the carbon atoms of the ring. pharmaxchange.inforsc.org

Table 2: General Conditions Favoring O- vs. C-Alkylation in Phenoxides

| Factor | Favors O-Alkylation (Kinetic Product) | Favors C-Alkylation |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., H₂O, TFE) |

| Temperature | Lower temperatures | Higher temperatures (to allow for equilibration) |

| Counter-ion | Loosely associated (e.g., K⁺, Cs⁺) | Tightly associated (e.g., Li⁺) |

| Leaving Group | "Softer" leaving groups (e.g., I⁻, Br⁻) | "Harder" leaving groups (e.g., Cl⁻, OTs⁻) |

This table presents general principles governing the selectivity of phenoxide alkylation. pharmaxchange.inforsc.org

For the synthesis of this compound, achieving high selectivity for the O-alkylated product during the formation of the isobutoxy ether is crucial. This would be promoted by using a polar aprotic solvent and an appropriate isobutyl halide (e.g., isobutyl bromide) under conditions that are not reversible, thereby operating under kinetic control. The steric hindrance from the adjacent methyl group could also play a role in directing the alkylation towards the phenolic oxygen. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural assignment of 4-iso-butoxy-3-methylphenethyl alcohol. Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

In a typical 1H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the phenethyl side chain protons, and the isobutoxy group protons would be observed. The chemical shifts, integration values, and splitting patterns of these signals are critical for confirming the substitution pattern on the aromatic ring and the structure of the side chains. For instance, the protons of the -CH2CH2OH group would exhibit characteristic multiplets, while the isobutoxy group would show a doublet for the methyl groups and a multiplet for the methine proton. Similarly, the 13C NMR spectrum would provide the chemical shifts for each unique carbon atom, further confirming the molecular skeleton.

The following table provides a hypothetical representation of expected 1H NMR chemical shifts for this compound, based on analogous structures. chemicalbook.comchemicalbook.com

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.2 | Multiplet |

| -O-CH2- (isobutoxy) | 3.7 - 3.9 | Doublet |

| -CH2-Ar | 2.7 - 2.9 | Triplet |

| -CH2-OH | 3.6 - 3.8 | Triplet |

| -CH- (isobutoxy) | 1.9 - 2.1 | Multiplet |

| -CH3 (on ring) | 2.1 - 2.3 | Singlet |

| -CH3 (isobutoxy) | 0.9 - 1.1 | Doublet |

Deuterium (B1214612) labeling is a powerful technique used to trace the path of hydrogen atoms in a reaction and to elucidate reaction mechanisms. acs.org In the context of this compound, deuterium labeling can be employed to study the reactivity of specific C-H bonds or the exchange of the hydroxyl proton. For instance, by replacing the hydroxyl proton with deuterium (by treatment with D2O), the corresponding signal in the 1H NMR spectrum will disappear, confirming its assignment. libretexts.org

Furthermore, selective deuteration at different positions on the molecule can provide insights into metabolic pathways or the mechanisms of catalytic reactions. nih.gov The introduction of deuterium can lead to a kinetic isotope effect, where the rate of a reaction is altered due to the stronger C-D bond compared to the C-H bond. acs.org This effect can be used to determine the rate-determining step of a reaction involving the cleavage of a C-H bond. The analysis of the products by NMR and mass spectrometry can reveal the position and extent of deuterium incorporation, providing crucial mechanistic information. nih.gov

In the asymmetric synthesis of chiral molecules like this compound (if a chiral center is introduced), non-linear effect (NLE) experiments can offer profound insights into the reaction mechanism, particularly regarding the formation of catalytic complexes. wikipedia.orgresearchgate.net An NLE occurs when the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral catalyst or auxiliary used. princeton.edu

There are two primary types of non-linear effects:

Positive Non-Linear Effect ((+)-NLE): The product's ee is higher than that of the chiral catalyst. This often suggests the formation of more reactive homochiral catalyst aggregates (e.g., composed of two R or two S ligands) and less reactive heterochiral (meso) aggregates (composed of one R and one S ligand). wikipedia.org

Negative Non-Linear Effect ((-)-NLE): The product's ee is lower than that of the chiral catalyst. This can indicate that the heterochiral catalyst complex is more reactive than the homochiral complexes. wikipedia.org

By systematically varying the enantiomeric composition of the catalyst and measuring the resulting product ee, a plot can be generated. The shape of this plot (linear, convex, or concave) reveals the presence and nature of any non-linear effects, thereby providing information about the aggregation state and relative reactivity of the different catalytic species in solution. researchgate.net This understanding is crucial for optimizing asymmetric syntheses and for designing more efficient catalysts.

Mass Spectrometry (MS) for Characterization of Synthetic Intermediates and Reaction Products

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of synthetic intermediates and the final product, this compound. chemicalbook.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C13H20O2), HRMS would be able to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This technique is invaluable for confirming the identity of newly synthesized compounds and for analyzing complex reaction mixtures. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures.

For this compound, characteristic fragmentation pathways would be expected. Alcohols often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.com The isobutoxy group would also lead to specific fragmentation patterns, such as the loss of an isobutyl radical or isobutene. The fragmentation of the phenethyl moiety would likely involve the formation of a stable tropylium (B1234903) ion. researchgate.net Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule and can be used to differentiate it from its isomers.

Table 2: Predicted Key MS/MS Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 208 | [M]+ | Molecular Ion |

| 190 | [M-H2O]+ | Dehydration |

| 151 | [M-C4H9]+ | Loss of isobutyl radical |

| 135 | [M-C4H9O]+ | Cleavage of ether bond |

| 121 | [C8H9O]+ | Benzylic cleavage |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for the analysis and purification of organic compounds. rssl.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to achieve high-resolution separation. nih.gov Preparative HPLC can be used to isolate larger quantities of the pure compound. rssl.com

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile and semi-volatile compounds like this compound. nih.gov GC provides excellent separation efficiency, and the coupled MS detector allows for the identification of the separated components. researchgate.net

For complex mixtures or the separation of closely related isomers, multidimensional chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), can be employed to significantly increase peak capacity and resolution. numberanalytics.com In cases where a chiral version of this compound is synthesized, chiral chromatography (either HPLC or GC with a chiral stationary phase) is necessary to separate the enantiomers and determine the enantiomeric excess. numberanalytics.comnih.gov

Table 3: Commonly Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deuterium oxide |

| 1-phenylethanol |

| Vinyl acetate |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers of chiral molecules like this compound. researchgate.net The direct resolution of enantiomers is most commonly achieved by using a chiral stationary phase (CSP). researchgate.net These specialized columns create a chiral environment where the two enantiomers form temporary, diastereomeric complexes with the stationary phase, leading to different retention times and thus, separation. researchgate.net

Research Findings:

The separation of structurally related phenyl alcohols has been successfully demonstrated using chiral HPLC. nih.gov The choice of CSP is critical, with polysaccharide-based phases, such as those derived from amylose (B160209) or cellulose, being widely employed for their broad applicability in resolving a diverse range of chiral compounds, including alcohols. nih.govphenomenex.com For instance, amylose tris(3-chloro-5-methylphenylcarbamate) has been effectively used as a CSP for the enantiomeric determination of various chiral drugs. nih.gov

Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as ethanol (B145695) or isopropanol. researchgate.netmdpi.com The addition of small amounts of an acidic or basic additive can further improve peak shape and resolution. mdpi.com While normal-phase conditions are common, immobilized polysaccharide-based CSPs also permit the use of reversed-phase mobile phases, offering greater flexibility. nih.gov The effectiveness of the separation is influenced by factors including the concentration of the chiral selector in the stationary phase and the structural relationship between the analyte's aromatic group and its asymmetric center. nih.gov

The following table outlines typical parameters for the chiral HPLC separation of phenethyl alcohol derivatives, which would be applicable for the enantioseparation of this compound.

Table 1: Representative Chiral HPLC Method Parameters for Phenethyl Alcohol Derivatives

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Amylose or Cellulose-based (e.g., CHIRALPAK® series) nih.govmdpi.com |

| Mobile Phase | Solvent System | n-Hexane/Ethanol mixture (e.g., 90:10 v/v) researchgate.net |

| Flow Rate | Rate of mobile phase delivery | 0.5 - 1.0 mL/min |

| Column Temperature | Operating temperature | Ambient to 40°C nih.gov |

| Detection | Method of analyte detection | UV Spectrophotometry (e.g., at 220 nm) academicjournals.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis and quantification of volatile and semi-volatile compounds, including aromatic alcohols like this compound. nih.govnih.gov The technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov

Research Findings:

In a typical GC-MS analysis, the sample is first prepared, often through liquid-liquid extraction with a solvent like ethyl acetate, to isolate the volatile components. nih.gov An internal standard is added to ensure accurate quantification. oiv.int The extract is then injected into the GC system, where compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the capillary column. notulaebotanicae.ro As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact), fragmented, and detected based on their mass-to-charge ratio. jmb.or.kr The resulting mass spectrum serves as a molecular "fingerprint" that allows for positive identification by comparison to spectral libraries. nih.govjmb.or.kr

This method has been successfully used to quantify a wide array of volatile compounds, including alcohols and esters, in complex matrices such as alcoholic beverages. researchgate.netscielo.org.za For quantitative analysis, the method is validated to determine its linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov Studies show that GC-MS methods can achieve low detection limits, often in the μg/L range, with high precision and accuracy. nih.govresearchgate.net

The table below details a representative set of conditions for the GC-MS analysis of volatile compounds like this compound.

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| GC Column | Stationary phase and dimensions | SLB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness mdpi.com |

| Carrier Gas | Inert gas for analyte transport | Helium at a constant flow rate (e.g., 1.8 mL/min) scielo.org.za |

| Oven Program | Temperature gradient for separation | Initial 40-60°C, ramped to 250-300°C scielo.org.za |

| Injection Mode | Method of sample introduction | Split/Splitless |

| MS Ionization | Method of creating ions | Electron Impact (EI) at 70 eV jmb.or.kr |

| Mass Analyzer | Type of mass filter | Quadrupole |

| Scan Range | Mass-to-charge (m/z) range detected | m/z 30-350 |

| Quantification | Method for concentration calculation | Internal Standard Method oiv.int |

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Related Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and detailed conformational features. researchgate.neted.ac.uk Since this compound is an oil at room temperature, it cannot be analyzed directly. Therefore, it is necessary to synthesize a crystalline derivative of the compound first.

Research Findings:

The technique relies on analyzing the diffraction pattern produced when a single, well-ordered crystal is irradiated with a beam of X-rays. nih.gov The determination of absolute configuration for a chiral molecule is possible due to the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk This effect allows for the differentiation between a chiral molecule and its mirror image (enantiomer). ed.ac.uk The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a known enantiopure sample confirms the correct assignment of the absolute structure. researchgate.netacs.org

The successful application of X-ray crystallography provides an unambiguous assignment of the absolute configuration (i.e., R or S) at the stereogenic center of the chiral alcohol derivative. acs.org Beyond establishing absolute stereochemistry, the analysis yields a wealth of structural information. It reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. kmu.edu.trmdpi.com For example, analysis of related structures has detailed the puckered conformation of cyclobutane (B1203170) rings and the dihedral angles between different ring systems within a molecule. kmu.edu.tr This level of detail is invaluable for understanding structure-activity relationships and molecular interactions.

Should a suitable crystalline derivative of this compound be synthesized and analyzed, the resulting crystallographic data would be summarized as shown in the following table.

Table 3: Representative Crystallographic Data for a Molecular Crystal

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the derivative | C₁₃H₂₀O₂ (for the parent compound) |

| Crystal System | The basic geometric lattice of the crystal | Monoclinic / Orthorhombic |

| Space Group | The symmetry group of the crystal | P2₁/c or P2₁2₁2₁ kmu.edu.tr |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | a, b, c in Å; α, β, γ in ° |

| Volume (V) | The volume of the unit cell | ų |

| Z | The number of molecules per unit cell | 4 |

| Flack Parameter | A value indicating the correctness of the absolute structure assignment | 0.0(1) acs.org |

Computational Chemistry and Molecular Modeling of 4 Iso Butoxy 3 Methylphenethyl Alcohol and Its Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and molecular properties, which in turn dictate the reactivity of the compound. For 4-iso-butoxy-3-methylphenethyl alcohol, DFT calculations would typically be performed using various functionals, such as B3LYP or PBE1, and a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ) to obtain an optimized molecular geometry and predict its electronic characteristics.

Understanding the chemical reactions that this compound might undergo, such as oxidation of the alcohol group or ether cleavage, requires the modeling of reaction pathways. QM calculations are employed to locate and characterize the transition state (TS) structures for these potential reactions. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur.

QM methods are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and the accurate prediction of ¹H and ¹³C chemical shifts is a significant application of DFT.

The process involves first performing a conformational search to identify the low-energy conformers of this compound. Subsequently, the magnetic shielding tensors for each atom in these conformers are calculated using a method like Gauge-Including Atomic Orbitals (GIAO). These shielding values are then averaged, considering the Boltzmann population of each conformer, and converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). Studies have shown that including solvent effects, often through a Polarizable Continuum Model (PCM), improves the accuracy of these predictions. idc-online.comliverpool.ac.uk The correlation between computed and experimental shifts can be a powerful tool for assigning signals and confirming the correct structure. idc-online.com

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) in CDCl₃ |

| Ar-H | 6.8 - 7.2 |

| -CH₂-OH | 3.85 |

| -CH₂-Ar | 2.80 |

| -O-CH₂- (isobutoxy) | 3.70 |

| -CH- (isobutoxy) | 2.10 |

| -CH₃ (methyl on ring) | 2.25 |

| -CH₃ (isobutoxy) | 1.05 |

| -OH | 1.60 (variable) |

Note: This table is illustrative and contains hypothetical data. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While QM calculations provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and the influence of the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent like water or a non-polar solvent would reveal the flexibility of the isobutoxy and phenethyl side chains. It would allow for the characterization of dominant conformations and the energetic barriers between them. Furthermore, these simulations can detail the specific interactions between the solute and solvent molecules, such as the formation and lifetime of hydrogen bonds between the alcohol group and water molecules. nih.gov Such simulations have been effectively used to study alcohol-water mixtures, revealing insights into hydrogen bond energetics and lifetimes, which are significantly different in mixtures compared to pure liquids. nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their steric and energetic complementarity.

Given the structural motifs present in this compound, it could be hypothesized to interact with various biological targets. For instance, its lipid-like structure might suggest interactions with enzymes involved in lipid signaling, such as N-acylethanolamine acid amidase (NAAA). More compellingly, many small molecules designed to interact with the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, feature hydrophobic moieties that fit into specific pockets on the protein surface. nih.gov

Molecular docking could be used to place this compound into the binding grooves of anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, or Mcl-1). These proteins are often targeted by "BH3 mimetics," which mimic the pro-apoptotic BH3-only proteins to induce cell death in cancer cells. nih.govnih.gov Docking simulations would identify the most likely binding pose and highlight key interactions, such as hydrogen bonds with the alcohol group or hydrophobic interactions involving the isobutoxy and methyl-substituted phenyl ring.

Following docking, the stability of the predicted protein-ligand complex is further assessed. MD simulations of the docked complex can provide insights into its dynamic stability over time. A stable complex will see the ligand remain within the binding pocket, maintaining key interactions.

The binding affinity can be estimated using various scoring functions or more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). A newer computational method, thermal titration molecular dynamics (TTMD), combines a series of MD simulations at increasing temperatures with an analysis of protein-ligand interaction fingerprints to qualitatively estimate binding stability, which can be useful for ranking potential ligands. nih.gov These calculations provide a quantitative measure (e.g., binding free energy in kcal/mol) of how strongly the ligand binds to the protein, which is a critical parameter for predicting its potential biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with Bcl-2

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -7.5 | Phe105, Tyr101, Arg143 |

| Hydrogen Bonds | 1 (with Arg143) | - |

| Hydrophobic Interactions | Phenyl ring with Phe105, isobutoxy group with Val130 | - |

Note: This table is illustrative and contains hypothetical data. Actual values would be derived from specific docking and binding energy calculations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Derivative Design

The design and optimization of novel bioactive molecules from a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry and drug discovery. Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools that play a pivotal role in this process. researchgate.netmewburn.com These methodologies allow for the systematic exploration of the chemical space around a parent molecule, enabling the rational design of derivatives with potentially enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity. nih.govacs.org By correlating molecular structures with observed biological activities, QSAR models can predict the efficacy of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the development of new chemical entities. researchgate.net

Cheminformatics encompasses a wide range of computational techniques for storing, organizing, analyzing, and modeling chemical information. mewburn.com In the context of derivative design, cheminformatics tools are employed to generate virtual libraries of analogs of a lead compound, calculate a vast array of molecular descriptors, and perform similarity and diversity analyses. acs.org These approaches provide a comprehensive understanding of the structural features that govern a molecule's behavior.

QSAR, a key area within cheminformatics, focuses on the development of mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For the design of derivatives of this compound, this would involve synthesizing a number of analogs and testing their activity in a relevant biological assay.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features (e.g., molecular shape, connectivity indices). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Prediction and Derivative Design: Once validated, the QSAR model can be used to predict the biological activity of novel, not-yet-synthesized derivatives of the lead compound. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active. asianpubs.org

For the hypothetical design of derivatives of this compound, a QSAR study might explore how modifications to different parts of the molecule—the isobutoxy group, the methyl group on the phenyl ring, or the phenethyl alcohol side chain—influence its biological activity. For instance, a hypothetical QSAR model could be developed to explore the impact of substituent changes on the phenyl ring.

Hypothetical QSAR Model for this compound Derivatives

Let's assume a series of derivatives of this compound have been synthesized and their biological activity (e.g., inhibitory concentration, IC50) has been measured. The goal is to develop a QSAR model to guide the design of more potent analogs.

The following data table illustrates a hypothetical set of derivatives and their corresponding experimental activities and calculated molecular descriptors.

| Compound ID | R-Group at position 3 | Experimental Activity (log(1/IC50)) | ClogP | Molar Refractivity (MR) |

| 1 | -CH3 (Parent) | 5.20 | 3.85 | 65.2 |

| 2 | -H | 4.95 | 3.42 | 60.6 |

| 3 | -Cl | 5.35 | 4.15 | 65.8 |

| 4 | -F | 5.28 | 3.65 | 60.8 |

| 5 | -CH2CH3 | 5.45 | 4.28 | 69.8 |

Based on this hypothetical data, a QSAR model could be generated. For example, a possible linear regression equation might look like:

log(1/IC50) = 0.65 * ClogP - 0.02 * MR + 3.50

This equation suggests that increasing lipophilicity (ClogP) while controlling for molar refractivity might lead to enhanced biological activity. Using this model, medicinal chemists could design new derivatives with specific ClogP and MR values that are predicted to have higher potency.

Cheminformatics Approaches for Virtual Library Design

Cheminformatics tools can be used to create large virtual libraries of this compound derivatives by systematically enumerating possible substituents at various positions on the molecule. For example, different alkyl groups, halogens, or hydrogen-bonding moieties could be virtually attached to the phenyl ring or the side chain.

Once this virtual library is generated, the validated QSAR model can be applied to predict the biological activity of each virtual compound. This in silico screening process allows for the rapid assessment of thousands of potential derivatives without the need for immediate chemical synthesis. The results can be used to filter and prioritize a smaller, more manageable set of compounds for actual synthesis and biological testing, thereby saving significant time and resources.

The following table presents a hypothetical virtual screening of designed derivatives based on the QSAR model above.

| Compound ID | Designed R-Group | Predicted Activity (log(1/IC50)) | ClogP | Molar Refractivity (MR) |

| 6 | -CF3 | 5.55 | 4.30 | 65.5 |

| 7 | -OCH3 | 5.10 | 3.35 | 66.0 |

| 8 | -Br | 5.62 | 4.45 | 68.7 |

| 9 | -C(CH3)3 | 5.80 | 4.90 | 74.5 |

This integrated approach of QSAR modeling and cheminformatics-driven virtual screening provides a rational and efficient framework for the design of novel derivatives of this compound with optimized biological activity. nih.gov

Biochemical Interactions and Enzymatic Biotransformations

Studies on Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction of phenethyl alcohol derivatives with various enzymes is a key determinant of their biological processing. These interactions can range from substrate recognition and transformation to the inhibition of enzymatic activity.

Phenethyl alcohol and its derivatives are known to interact with a variety of enzymes, primarily oxidoreductases and transferases. The molecular mechanisms underlying these interactions are dictated by the structural features of both the substrate and the enzyme's active site.

Oxidoreductases : This class of enzymes, including alcohol dehydrogenases (ADHs) and cytochrome P450 monooxygenases (CYPs), plays a significant role in the metabolism of phenethyl alcohols. nih.govresearchgate.netwikipedia.orgnih.gov ADHs catalyze the reversible oxidation of the alcohol moiety to an aldehyde, utilizing NAD+ as a cofactor. researchgate.netwikipedia.org The active site of ADH contains a zinc ion that coordinates with the alcohol's hydroxyl group, facilitating hydride transfer to NAD+. wikipedia.org The substrate specificity of different ADH isozymes can influence the rate of metabolism for various phenethyl alcohol derivatives. nih.gov Cytochrome P450 enzymes, on the other hand, are heme-containing proteins that catalyze a wide range of oxidative reactions, including hydroxylation, dealkylation, and epoxidation. nih.govnih.gov The metabolism of aromatic compounds by CYPs often involves the formation of an electrophilic intermediate that can then be further processed by other enzymes. nih.gov For instance, CYP2E1 is known to be involved in the metabolism of ethanol (B145695) and other small alcohols. nih.govnih.gov

Transferases : Enzymes such as acyltransferases can catalyze the esterification of phenethyl alcohol, leading to the formation of esters with various acyl donors. nih.govrsc.org This process is often utilized in biocatalytic synthesis to produce valuable flavor and fragrance compounds. nih.govrsc.org The mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol.

While specific kinetic data for 4-iso-Butoxy-3-methylphenethyl alcohol are not available, studies on related phenethyl alcohol derivatives provide insights into the potential enzymatic kinetics. The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions, defining the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

For example, the enzymatic synthesis of phenethyl acetate from phenethyl alcohol using immobilized lipases has been shown to follow Michaelis-Menten kinetics. nih.gov The kinetic parameters are influenced by factors such as substrate concentration, temperature, and the nature of the solvent. In one study, the conversion of phenethyl alcohol to phenethyl acetate using Novozym 435 reached a maximum conversion of 99.12% with acetic anhydride (B1165640) as the acyl donor. nih.gov

| Enzyme | Substrate | Product | Acyl Donor | Max. Conversion (%) | Reference |

| Novozym 435 | Phenethyl alcohol | Phenethyl acetate | Acetic anhydride | 99.12 | nih.gov |

| Novozym 435 | Phenethyl alcohol | Phenethyl acetate | Vinyl acetate | 98.44 | nih.gov |

| Immobilized MsAcT | 2-Phenylethyl alcohol | 2-Phenethyl acetate | Vinyl acetate | 99.17 | rsc.org |

This table presents data on the enzymatic synthesis of phenethyl acetate from phenethyl alcohol, illustrating the high conversion rates achievable with different enzymes and acyl donors.

Microbial and Mammalian Biotransformation Studies

The biotransformation of this compound in biological systems is expected to involve a series of enzymatic reactions aimed at increasing its polarity to facilitate excretion. These pathways are often elucidated through in vitro studies using microbial cultures or mammalian liver preparations.

The metabolic pathways for phenethyl alcohol and its derivatives generally involve oxidation of the ethyl side chain and modifications to the aromatic ring. Based on the metabolism of structurally similar compounds, the biotransformation of this compound is likely to proceed through the following key steps:

Oxidation of the Alcohol : The primary alcohol group is susceptible to oxidation, first to an aldehyde (4-iso-butoxy-3-methylphenylacetaldehyde) and subsequently to a carboxylic acid (4-iso-butoxy-3-methylphenylacetic acid). google.com This two-step oxidation is a common metabolic pathway for primary alcohols. wikipedia.org

O-Dealkylation : The iso-butoxy group attached to the aromatic ring may undergo O-dealkylation, catalyzed by cytochrome P450 enzymes, to yield 4-hydroxy-3-methylphenethyl alcohol.

Aromatic Hydroxylation : The aromatic ring itself can be a target for hydroxylation, leading to the formation of phenolic metabolites.

Conjugation : The resulting hydroxylated or carboxylated metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble conjugates that are readily excreted.

Studies on the metabolism of the related compound phenelzine (phenylethylhydrazine) show that the major metabolites are phenylacetic acid and p-hydroxyphenylacetic acid, which account for about 73% of the excreted dose. wikipedia.org This further supports the likelihood of the phenylacetic acid derivative being a major metabolite of this compound.

| Putative Metabolite | Potential Metabolic Reaction |

| 4-iso-Butoxy-3-methylphenylacetaldehyde | Oxidation of the primary alcohol |

| 4-iso-Butoxy-3-methylphenylacetic acid | Oxidation of the aldehyde |

| 4-Hydroxy-3-methylphenethyl alcohol | O-Dealkylation of the iso-butoxy group |

| Hydroxylated aromatic derivatives | Aromatic hydroxylation |

| Glucuronide/Sulfate conjugates | Conjugation of hydroxylated metabolites |

This interactive table outlines the potential metabolites of this compound and the corresponding metabolic reactions.

The primary enzymatic systems responsible for the bioconversion of this compound are anticipated to be cytochrome P450 enzymes and alcohol dehydrogenases.

Alcohol Dehydrogenases (ADHs) : ADHs are cytosolic enzymes, highly expressed in the liver and gastrointestinal tract, that catalyze the initial oxidation of the alcohol moiety. researchgate.netwikipedia.orgnih.gov The resulting aldehyde is then a substrate for aldehyde dehydrogenases (ALDHs). nih.govnih.gov

Cytochrome P450 (CYP) Enzymes : This superfamily of microsomal enzymes is central to the metabolism of a vast array of xenobiotics. nih.govnih.gov CYPs, such as CYP2E1, CYP2A6, and CYP3A4, are known to be involved in the metabolism of alcohols and aromatic compounds. nih.gov They are responsible for oxidative reactions including O-dealkylation and aromatic hydroxylation. nih.gov The expression and activity of these enzymes can be influenced by various factors, including exposure to other chemicals. nih.gov

Enzymatic processes offer a green and efficient alternative to chemical synthesis for the production of valuable derivatives of phenethyl alcohols. researchgate.netnih.gov Biocatalysis using whole microbial cells or isolated enzymes can be employed to synthesize esters, acids, and other derivatives with high selectivity and yield. researchgate.netnih.gov

For instance, recombinant Escherichia coli has been engineered to produce 2-phenylethanol (2-PE) and phenylacetic acid (PAA) from L-phenylalanine. researchgate.netnih.gov This was achieved by constructing enzymatic cascades involving an L-amino acid deaminase, an α-keto acid decarboxylase, and either an aldehyde reductase for 2-PE production or an aldehyde dehydrogenase for PAA production. researchgate.net Such modular biocatalytic systems could potentially be adapted for the synthesis of derivatives of this compound.

Furthermore, lipases and acyltransferases are widely used for the synthesis of phenethyl esters, which are valuable flavor and fragrance compounds. nih.govrsc.org The use of immobilized enzymes allows for easy separation from the reaction mixture and repeated use, making the process more cost-effective and sustainable. nih.govrsc.org

Rational Design and Synthesis of Mechanistic Probes and Analogues

Design Principles for Modulating Reactivity and Biological Interactions

The structure of 4-iso-butoxy-3-methylphenethyl alcohol offers several points for modification to modulate its chemical reactivity and biological interactions. The design principles revolve around altering the steric and electronic properties of the molecule.

Alkoxy Group Modification: The 4-isobutoxy group is a significant feature. Its size, shape, and lipophilicity can be altered by synthesizing analogues with different ether linkages (e.g., methoxy, ethoxy, or benzyloxy groups). Replacing the flexible isobutoxy chain with a rigid group could probe the importance of conformational freedom for biological activity. Furthermore, the oxygen atom of the ether is a potential hydrogen bond acceptor; its replacement or removal would test the significance of this interaction. Recent advances in catalysis have provided new methods for the direct generation of alkoxy radicals from alcohols, which could enable novel transformations at this position. rsc.org

Phenethyl Alcohol Moiety: The primary alcohol is a key functional group, likely involved in hydrogen bonding or serving as a site for metabolic modification (e.g., oxidation or conjugation). Esterification or etherification of this alcohol group would block these interactions, helping to determine their importance. The ethyl linker can also be shortened, lengthened, or rigidified to understand the optimal spatial relationship between the aromatic ring and the hydroxyl group.

Synthesis of Isotopically Labeled Analogues for Tracing Metabolic Fate and Mechanistic Pathways

Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction or a complex biological system. wikipedia.org By replacing an atom with its heavier, non-radioactive (stable) or radioactive isotope, researchers can follow the compound's absorption, distribution, metabolism, and excretion without altering its fundamental chemical properties.

For this compound, several labeling strategies can be envisioned:

Deuterium (B1214612) (²H) Labeling: Hydrogen atoms can be replaced with deuterium. This is particularly useful for probing metabolic pathways. If a C-H bond is broken in the rate-determining step of a metabolic reaction, the increased mass of the C-D bond will slow the reaction down, an effect known as the kinetic isotope effect. cambridgemedchemconsulting.com Labeling the benzylic carbons (the two carbons of the "ethyl" chain) or the isobutoxy group with deuterium could pinpoint sites of oxidative metabolism. Chemoenzymatic methods using coupled enzyme systems, such as alcohol dehydrogenase and formate (B1220265) dehydrogenase, have been developed for the stereospecific isotopic labeling of benzyl (B1604629) alcohols, a technique adaptable to phenethyl alcohols. nih.govresearchgate.net

Carbon-13 (¹³C) Labeling: Incorporating ¹³C into the aromatic ring, the ethyl chain, or the isobutoxy group allows the molecule's fate to be tracked using ¹³C-NMR spectroscopy or mass spectrometry. This is invaluable for metabolic flux analysis, which quantifies the flow of atoms through metabolic pathways. wikipedia.org For instance, labeling could determine if the isobutoxy group is cleaved or if the entire carbon skeleton remains intact during metabolism.

Oxygen-18 (¹⁸O) Labeling: Replacing the ¹⁶O in the hydroxyl group with ¹⁸O would be a definitive way to study conjugation reactions, such as glucuronidation or sulfation, that occur at this site.

The synthesis of these labeled analogues typically involves introducing the isotope at an early stage using a labeled precursor and carrying it through the synthetic sequence. For example, a ¹³C-labeled 3-methylphenol could serve as the starting material for the synthesis of a ring-labeled version of the target compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Phenethyl Alcohols

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. slideshare.net Similarly, Structure-Property Relationship (SPR) studies link structure to physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. For phenethyl alcohols, SAR studies often involve synthesizing a library of related compounds and comparing their effects in a given biological assay. nih.govresearchgate.net

A hypothetical SAR study for analogues of this compound might explore how changes in the 4-alkoxy group affect a specific biological endpoint, such as receptor binding affinity (Ki). The data could be presented as follows:

Table 1: Hypothetical SAR of 4-Alkoxy-3-methylphenethyl Alcohol Analogues Data is for illustrative purposes and based on general medicinal chemistry principles.

| Compound | R Group (at position 4) | logP (Calculated) | Binding Affinity Ki (nM) | Comment |

|---|---|---|---|---|

| 1 | -H | 2.1 | 520 | Baseline compound lacking alkoxy group. |

| 2 | -OCH₃ (methoxy) | 2.3 | 250 | Small alkoxy group improves affinity. |

| 3 | -OCH₂CH₃ (ethoxy) | 2.7 | 110 | Increased chain length further improves affinity. |

| 4 | -OCH(CH₃)₂ (isopropoxy) | 3.0 | 75 | Branching is well-tolerated and beneficial. |

| 5 (Parent) | -OCH₂CH(CH₃)₂ (isobutoxy) | 3.5 | 45 | Optimal affinity observed with the isobutoxy group. |

| 6 | -OCH₂C(CH₃)₃ (neopentoxy) | 3.9 | 180 | Increased steric bulk near oxygen reduces affinity. |

| 7 | -OCH₂Ph (benzyloxy) | 4.1 | 310 | Large, rigid group is detrimental to binding. |

From this hypothetical data, one could conclude that a medium-sized, somewhat lipophilic alkoxy group at the 4-position is optimal for activity, with the isobutoxy group providing the best balance of size and flexibility for this particular target. Extreme steric bulk, as in the neopentoxy or benzyloxy analogues, is detrimental. Such studies are crucial for optimizing a lead compound. nih.gov

Exploration of Bioisosteric Replacements and Scaffold Modifications to Probe Molecular Recognition

Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or enhancing biological activity while potentially improving other properties. cambridgemedchemconsulting.comnih.gov This is a sophisticated tool for probing the specific interactions between a molecule and its biological target.

For this compound, several bioisosteric replacements could yield valuable information:

Alkoxy Group Bioisosteres: The 4-isobutoxy group (-O-CH₂-R) is a key target for modification.

Thioether: Replacing the ether oxygen with sulfur to give a 4-isobutylthio group would probe the importance of the oxygen's hydrogen bond accepting capability. Sulfur is less electronegative and a poorer H-bond acceptor.

Fluorinated Ethers: Replacing the isobutoxy group with a fluorinated equivalent (e.g., -O-CF₂-R) can dramatically alter electronic properties and metabolic stability without a drastic change in size. chemrxiv.org

Alkane: Replacing the entire isobutoxy group with an alkyl chain of similar size (e.g., a sec-butyl or tert-butyl group) would determine if the ether oxygen itself is critical for activity or if a lipophilic group of the correct size is the primary requirement.

Phenyl Ring Bioisosteres: The central phenyl ring can be replaced with other aromatic systems to modulate properties and explore interactions.

Heterocycles: Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can introduce heteroatoms, alter dipole moments, and provide new hydrogen bonding opportunities. acs.orgnih.gov For example, a pyridine ring could introduce a basic nitrogen, which could form a salt bridge with an acidic residue in a binding pocket.

Hydroxyl Group Bioisosteres: The primary alcohol is a classic site for bioisosteric replacement.

Amine or Thiol: Replacing the -OH with -NH₂ or -SH changes the hydrogen bonding capacity (donor and acceptor properties) and nucleophilicity.

Fluorine: In some contexts, replacing a hydroxyl group with fluorine can be an effective modification, as fluorine is a weak hydrogen bond acceptor but can prevent metabolic oxidation at that site. chemrxiv.org

These strategic replacements, guided by the principles of bioisosterism, allow chemists to systematically deconstruct the molecule's function and build a detailed understanding of its molecular recognition requirements. nih.gov

Future Directions and Emerging Research Opportunities

Application of Artificial Intelligence and Machine Learning in De Novo Design and Synthetic Route Planning

| AI/ML Application | Description | Potential Impact on Phenethyl Alcohol Synthesis |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Design of new 4-iso-Butoxy-3-methylphenethyl alcohol derivatives with enhanced biological activity or material properties. |

| Retrosynthesis Planning | AI algorithms work backward from the target molecule to identify optimal synthetic routes. grace.com | Faster and more efficient synthesis of complex phenethyl alcohols, potentially uncovering novel and more sustainable pathways. pharmafeatures.comgrace.com |

| Reaction Prediction | Machine learning models predict the outcome and yield of chemical reactions. | Optimization of reaction conditions to maximize the yield of this compound and minimize byproducts. |

| Green Chemistry Integration | AI suggests synthetic routes that are more environmentally friendly. chemcopilot.com | Development of sustainable manufacturing processes for phenethyl alcohol derivatives. chemcopilot.com |

Development of Advanced Biocatalytic Systems for Sustainable Production of Complex Alcohols

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. youtube.com Enzymes operate under mild conditions and exhibit high selectivity, which is particularly advantageous for the synthesis of complex chiral alcohols. youtube.comnih.gov The production of 2-phenylethanol (2-PE), a related compound, through the biotransformation of L-phenylalanine using yeast is a well-established biotechnological process. researchgate.netnih.gov This process, known as the Ehrlich pathway, is considered an efficient and environmentally friendly method for producing natural 2-PE. mdpi.comnih.gov

Future research is focused on developing advanced biocatalytic systems and enzymatic cascades to produce more complex and functionalized alcohols. researchgate.net This involves the discovery of novel enzymes through genome mining and the engineering of existing enzymes to enhance their activity, stability, and substrate scope. mdpi.com For instance, multi-enzyme systems can be designed to perform several reaction steps in a single pot, improving efficiency and reducing waste. researchgate.net The combination of ene-reductases and alcohol dehydrogenases, for example, can be used for the synthesis of chiral, branched alcohols. rsc.org

The development of robust whole-cell biocatalysts is another promising area. rsc.org By engineering microorganisms to express the necessary enzymatic pathways, it is possible to create cellular factories for the sustainable production of complex molecules like this compound from simple, renewable feedstocks. researchgate.net Overcoming challenges such as product toxicity to the microbial host is a key area of ongoing research, with strategies like in situ product removal being explored to enhance yields. nih.govmdpi.com

| Biocatalytic Approach | Description | Relevance to this compound |

| Enzymatic Cascades | Multiple enzymes are used in a sequential manner to build up a complex molecule from a simple precursor. researchgate.net | A potential route for the stereoselective synthesis of the alcohol from a simpler aromatic starting material. |

| Protein Engineering | Modification of enzyme structures to improve their catalytic properties or accept new substrates. mdpi.com | Tailoring enzymes to specifically recognize and transform precursors of this compound. |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to produce the target molecule. rsc.org | Sustainable production from renewable feedstocks, reducing reliance on petrochemicals. |

| Fermentation | The use of microbial cultures to convert substrates into desired products. nih.gov | A well-established platform for producing aromatic alcohols that can be adapted for more complex derivatives. researchgate.net |

Integration of Phenethyl Alcohol Derivatives into Novel Materials Science Applications

Phenethyl alcohol and its derivatives are not only valuable in fragrances and pharmaceuticals but are also emerging as interesting building blocks in materials science. researchgate.netfuturemarketinsights.com Their aromatic structure and reactive hydroxyl group make them suitable for incorporation into polymers and other materials.

A recent area of exploration is the use of phenethyl alcohol derivatives in the synthesis of polymeric nanogels. mdpi.com A polymerization-induced self-assembly strategy has been employed to create nanogels with phenethyl alcohol moieties forming a hydrophobic core. researchgate.net These nanogels have demonstrated potent and broad-spectrum antibacterial activity, offering a promising strategy to combat bacterial resistance. mdpi.comresearchgate.net The mechanism of action appears to involve disruption of the bacterial cell membrane. researchgate.net

The functional groups on the phenethyl alcohol, such as the iso-butoxy and methyl groups in this compound, can be tailored to fine-tune the properties of the resulting materials. For example, these groups can influence the hydrophobicity, solubility, and self-assembly behavior of polymers. This opens up possibilities for creating a wide range of functional materials, from advanced drug delivery systems to novel coatings and adhesives. The ability to perform C-H functionalization on phenylethyl alcohol derivatives further expands the potential for creating complex and functionalized materials. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry, Enzymology, and Computational Science

The future of research into complex molecules like this compound lies in the synergy between different scientific disciplines. uni-hamburg.de The challenges and opportunities in synthesizing and utilizing such compounds require a collaborative approach that integrates the strengths of organic chemistry, enzymology, and computational science.